molecular formula C17H16N2O4S B12740883 Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)- CAS No. 203808-44-0

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)-

Cat. No.: B12740883
CAS No.: 203808-44-0
M. Wt: 344.4 g/mol
InChI Key: VNDAGMFLOVVTRC-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thieno-pyrimidine ring system through cyclization of appropriate precursors.

    Acylation: Introduction of the acetic acid moiety via acylation reactions.

    Substitution Reactions: Functionalization of the ring system with various substituents, such as phenylmethyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)- has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)- involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Influence on intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno(2,3-d)pyrimidine Derivatives: Compounds with similar ring structures but different substituents.

    Pyrimidine Acetic Acids: Compounds with similar acetic acid moieties but different ring systems.

Uniqueness

Thieno(2,3-d)pyrimidine-1(2H)-acetic acid, 3,4-dihydro-5,6-dimethyl-2,4-dioxo-3-(phenylmethyl)- is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

203808-44-0

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C17H16N2O4S/c1-10-11(2)24-16-14(10)15(22)18(8-12-6-4-3-5-7-12)17(23)19(16)9-13(20)21/h3-7H,8-9H2,1-2H3,(H,20,21)

InChI Key

VNDAGMFLOVVTRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)O)CC3=CC=CC=C3)C

Origin of Product

United States

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